molecular formula C13H15FN2OS B2362467 N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide CAS No. 868375-69-3

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide

Cat. No.: B2362467
CAS No.: 868375-69-3
M. Wt: 266.33
InChI Key: XHAILWFVMPQEQE-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide is a synthetic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial and antifungal agent.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as DNA gyrase or topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death. The compound may also interact with other proteins and receptors, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide can be compared with other benzothiazole derivatives, such as:

  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)propanamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties. The unique combination of the ethyl and fluoro groups in this compound may confer specific advantages, such as enhanced potency or selectivity for certain targets.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c1-3-6-11(17)15-13-16(4-2)12-9(14)7-5-8-10(12)18-13/h5,7-8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAILWFVMPQEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.